Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]-
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Overview
Description
Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]- is a complex organic compound that features both acetamide and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]- typically involves the reaction of 4-methoxyaniline with acetic anhydride to form N-(4-methoxyphenyl)acetamide. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or acetamides.
Scientific Research Applications
Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]- involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(4-aminophenyl)-2-[(phenylsulfonyl)amino]-
- Acetamide, N-(4-methoxyphenyl)-2-[(methylsulfonyl)amino]-
- Acetamide, N-(4-methoxyphenyl)-2-[(ethylsulfonyl)amino]-
Uniqueness
Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]- is unique due to the presence of both methoxy and phenylsulfonyl groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C15H16N2O4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(benzenesulfonamido)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H16N2O4S/c1-21-13-9-7-12(8-10-13)17-15(18)11-16-22(19,20)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3,(H,17,18) |
InChI Key |
CTJQJIGVFLPDAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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